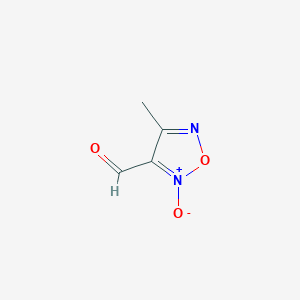
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-4-methylfurazan 2-oxide is an organic compound with the molecular formula C4H4N2O3 It is a derivative of furazan, a five-membered aromatic ring containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-methylfurazan 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable nitrile oxides with aldehydes. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of 3-Formyl-4-methylfurazan 2-oxide may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formyl-4-methylfurazan 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield higher oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted furazan derivatives.
Applications De Recherche Scientifique
3-Formyl-4-methylfurazan 2-oxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-Formyl-4-methylfurazan 2-oxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Formyl-4-nitrofurazan
- 4-Methyl-3-nitrofurazan
- 3,4-Dimethylfurazan
Uniqueness
3-Formyl-4-methylfurazan 2-oxide is unique due to its specific functional groups and structural features, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
123953-17-3 |
|---|---|
Formule moléculaire |
C4H4N2O3 |
Poids moléculaire |
128.09 g/mol |
Nom IUPAC |
4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde |
InChI |
InChI=1S/C4H4N2O3/c1-3-4(2-7)6(8)9-5-3/h2H,1H3 |
Clé InChI |
MCZSGNOJDWUMAO-UHFFFAOYSA-N |
SMILES |
CC1=NO[N+](=C1C=O)[O-] |
SMILES canonique |
CC1=NO[N+](=C1C=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















